molecular formula C21H32BrNO2 B1667981 Bencycloquidium Bromide CAS No. 860804-18-8

Bencycloquidium Bromide

Cat. No. B1667981
M. Wt: 410.4 g/mol
InChI Key: LMUJEWVKOCYOQL-UHFFFAOYSA-M
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Description

Bencycloquidium Bromide, also known as BCQB, is a muscarinic M3 antagonist . It is potentially used for the treatment of allergic rhinitis and chronic obstructive pulmonary disease . It has been found to inhibit nasal hypersecretion in a rat model of allergic rhinitis .


Molecular Structure Analysis

Bencycloquidium Bromide has a chemical formula of C21H32BrNO2 . Its exact mass is not specified, but it has a molecular weight of 410.396 .


Chemical Reactions Analysis

Bencycloquidium Bromide is metabolized oxidatively to four metabolites that were identified as monohydroxylated derivatives of BCQB at the phenyl and pentyl moieties of the molecule . The oxidative metabolism of BCQB is mediated by CYP2D6, CYP2C19, and CYP3A4/5 .


Physical And Chemical Properties Analysis

Bencycloquidium Bromide has a molecular formula of C21H32BrNO2 . Its exact mass is not specified, but it has a molecular weight of 410.396 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Anti-Inflammatory and Anti-Pruritic Actions

Bencycloquidium bromide has demonstrated significant effects in reducing inflammation and pruritus (itching). It was effective in treating dimethylbenzene-induced auricular edema, glacial acetic acid-induced capillary infiltration in mice, and histamine-induced pruritus in guinea pigs, showing a good dose-response dependence (C. Xiao-ping, 2007).

Pharmacological Actions

Bencycloquidium bromide has shown various pharmacological actions. It exhibits an inhibitory action on the central nervous system in mice, reduces bronchus gland excretion, and inhibits the peristalsis of the small intestine. It did not significantly affect cardiovascular and respiratory systems in animals (L. Juan, 2007).

Therapeutic Effects on Nasal Hypersensitivity

This compound has shown therapeutic effects on nasal hypersensitivity in guinea pigs. It significantly relieved symptoms and reduced histamine concentration and eosinophil number in nasal mucosa (Zhou Yuan-da, 2007).

Pharmacokinetics and Safety in Humans

Bencycloquidium bromide, being developed for the treatment of rhinorrhea in rhinitis, was found to be safe and well-tolerated in healthy Chinese subjects. The pharmacokinetics, safety, and tolerability profiles support further development for treating rhinorrhea in rhinitis (Luning Sun et al., 2012).

Effects on Allergic Rhinitis

In a study on allergic rhinitis in rats, Bencycloquidium bromide significantly alleviated symptoms such as rhinorrhea, nasal itching, and sneezing. It also inhibited the overexpression of mucin 5AC and reduced the release of histamine and cytokines, suggesting its potential for treating allergic rhinitis (R. Long et al., 2015).

Metabolism and Interaction with Human P450 Isoenzymes

The metabolism of Bencycloquidium bromide in human liver microsomes and its interaction with human P450 isoenzymes were investigated. It was metabolized to monohydroxylated derivatives and demonstrated interactions with CYP2D6, CYP2C19,and CYP3A4/5 isoenzymes, providing insights into its metabolic pathways and interactions in humans (Janvier Engelbert Agbokponto et al., 2016).

Safety and Pharmacokinetics in Healthy Subjects

A study explored the safety, tolerability, and pharmacokinetics of Bencycloquidium bromide when administered as an inhaled anticholinergic bronchodilator. It showed a favorable cardiovascular safety profile and rapid absorption into plasma, suggesting potential use in chronic obstructive pulmonary disease (Zhu Luo et al., 2020).

Learning and Memory Capacity Effects

Research investigating the long-term effects of Bencycloquidium bromide on learning and memory capacity in mice found no significant impact. This indicated that the drug does not sufficiently permeate the blood-brain barrier to affect these cognitive functions (L. Juan, 2011).

Selectivity to Muscarinic Acetylcholine Receptors

Bencycloquidium bromide was found to have high selectivity towards M1 and M3 muscarinic receptors, which has implications for its potential use in treating conditions mediated by these receptors, like chronic obstructive pulmonary disease and asthma (C. Xiao-ping, 2010).

Application in Allergic Rhinitis Clinical Trials

A clinical trial demonstrated the efficacy and safety of Bencycloquidium bromide nasal spray in patients with persistent allergic rhinitis. It effectively reduced symptoms like rhinorrhea, sneezing, and nasal congestion with a similar incidence of adverse reactions compared to the placebo group (Zihan Jiang et al., 2020).

Safety And Hazards

Bencycloquidium Bromide has been studied in clinical trials for its safety and tolerability. All adverse events were mild, of limited duration, and no more frequent at higher doses . There was no serious adverse event, death, or withdrawal .

properties

IUPAC Name

1-cyclopentyl-2-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)oxy]-1-phenylethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32NO2.BrH/c1-22-13-11-17(12-14-22)20(15-22)24-16-21(23,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,17,19-20,23H,5-6,9-16H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUJEWVKOCYOQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OCC(C3CCCC3)(C4=CC=CC=C4)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bencycloquidium Bromide

CAS RN

860804-18-8
Record name Bencycloquidium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860804-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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